molecular formula C12H12Cl3NO B2647887 (2,4-Dichloro-benzyl)-furan-2-ylmethyl-amine hydrochloride CAS No. 1158514-72-7

(2,4-Dichloro-benzyl)-furan-2-ylmethyl-amine hydrochloride

Katalognummer B2647887
CAS-Nummer: 1158514-72-7
Molekulargewicht: 292.58
InChI-Schlüssel: LIVRBUFLFCYTHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “(2,4-Dichloro-benzyl)-furan-2-ylmethyl-amine hydrochloride” is a complex organic molecule. It contains a benzyl group (a benzene ring attached to a CH2 group) which is substituted with two chlorine atoms. It also has a furan ring (a five-membered ring with four carbon atoms and one oxygen atom), and an amine group (NH2) attached to the molecule .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The 2,4-dichlorobenzyl part could potentially be derived from 2,4-dichlorobenzyl chloride . The furan ring could be introduced in a later step, possibly through a reaction with a furan derivative . The exact synthesis route would depend on many factors, including the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (benzene and furan), the polar amine group, and the electronegative chlorine atoms. These features could influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the electron-rich aromatic rings and the electron-withdrawing chlorine atoms. The amine group could potentially participate in acid-base reactions . Without specific context or reaction conditions, it’s difficult to predict the exact chemical reactions this compound might undergo.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups (like the amine) and nonpolar groups (like the aromatic rings) could influence its solubility in different solvents .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, if this compound is used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2,4-Dichloro-benzyl)-furan-2-ylmethyl-amine hydrochloride involves the reaction of 2,4-dichlorobenzyl chloride with furan-2-ylmethanamine followed by hydrochloric acid treatment to obtain the hydrochloride salt.", "Starting Materials": [ "2,4-dichlorobenzyl chloride", "furan-2-ylmethanamine", "hydrochloric acid" ], "Reaction": [ "Step 1: 2,4-dichlorobenzyl chloride is reacted with furan-2-ylmethanamine in the presence of a base such as triethylamine to obtain (2,4-Dichloro-benzyl)-furan-2-ylmethyl-amine.", "Step 2: The resulting amine is then treated with hydrochloric acid to obtain the hydrochloride salt of (2,4-Dichloro-benzyl)-furan-2-ylmethyl-amine." ] }

CAS-Nummer

1158514-72-7

Produktname

(2,4-Dichloro-benzyl)-furan-2-ylmethyl-amine hydrochloride

Molekularformel

C12H12Cl3NO

Molekulargewicht

292.58

IUPAC-Name

1-(2,4-dichlorophenyl)-N-(furan-2-ylmethyl)methanamine;hydrochloride

InChI

InChI=1S/C12H11Cl2NO.ClH/c13-10-4-3-9(12(14)6-10)7-15-8-11-2-1-5-16-11;/h1-6,15H,7-8H2;1H

InChI-Schlüssel

LIVRBUFLFCYTHS-UHFFFAOYSA-N

SMILES

C1=COC(=C1)CNCC2=C(C=C(C=C2)Cl)Cl.Cl

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.